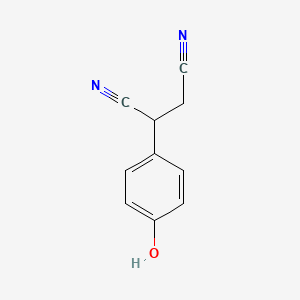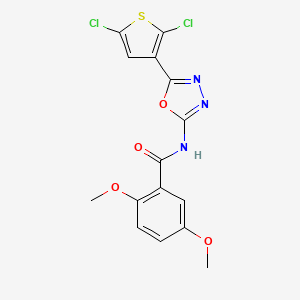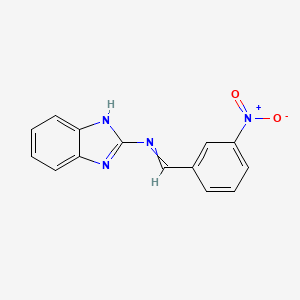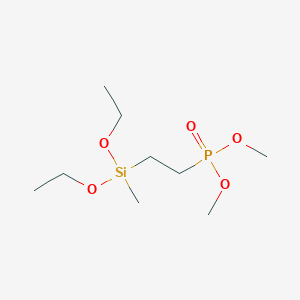
2-(4-Hydroxyphenyl)butanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)butanedinitrile is an organic compound with the molecular formula C10H8N2O It is characterized by the presence of a hydroxyphenyl group attached to a butanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Hydroxyphenyl)butanedinitrile typically involves the reaction of an alkyl dihalide with a cyanide source. One common method includes heating the alkyl dihalide and cyanide in a water and alcohol system under reflux conditions. This reaction results in the formation of the butanedinitrile compound, which is then purified through filtration, extraction, and rectification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure efficient mixing, heating, and purification. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxyphenyl)butanedinitrile undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)butanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxyphenyl)butanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact mechanism depends on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Hydroxyphenyl)-2-butanone:
2-Hydroxybutanedinitrile: This compound has a similar butanedinitrile moiety but lacks the hydroxyphenyl group.
Uniqueness
2-(4-Hydroxyphenyl)butanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl group allows for specific interactions with biological targets, while the butanedinitrile moiety provides stability and reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C10H8N2O |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)butanedinitrile |
InChI |
InChI=1S/C10H8N2O/c11-6-5-9(7-12)8-1-3-10(13)4-2-8/h1-4,9,13H,5H2 |
Clave InChI |
SNKKRAVEAQWSCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CC#N)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine](/img/structure/B14125335.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14125370.png)



![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125399.png)

